alpha-D-Mannosyl-beta-D-mannosyl-diacetylchitobiosyldiphosphodolichol
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Description
Alpha-D-Man-(1->3)-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol) is an alpha-D-Man-(1->3)-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-D-GlcNAc(PP-Dol) in which the anomeric centre has alpha-configuration. It is a conjugate acid of an alpha-D-Man-(1->3)-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)(2-).
Scientific Research Applications
1. Mannosylphosphoryldolichol-mediated O-mannosylation
Mannosylphosphoryldolichol (Man-P-Dol) plays a crucial role in the O-mannosylation of yeast glycoproteins, which involves the transfer of mannosyl units to serine/threonine residues in synthetic peptide acceptors. This process, catalyzed by PMT1, is specific to the alpha-isoprene unit and the anomeric configuration of the mannosyl-phosphoryl linkage of the lipophilic mannosyl donor. This has been demonstrated through enzyme studies with partially purified preparations of PMT1 from Saccharomyces cerevisiae (Dotson et al., 1995).
2. Synthesis of 6-deoxy sugars and beta-D-rhamnosides
An approach for the synthesis of beta-D-rhamnopyranosides using 2,3-O-benzyl or related 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene]-mannosyl thioglycosides has been developed. This process involves glycosylation and subsequent reductive radical fragmentation to produce the 6-deoxy sugar, demonstrating a route for synthesizing complex sugars from D-mannosyl glycosyl donors (Crich & Yao, 2004).
3. Mannosylations with various donors
Mannosylations using donors with electron-withdrawing groups at O-3, O-4, or O-6 positions have been found to be beta-selective, except when donors had 3-O-acyl and 6-O-acetyl groups. This selective mannosylation process, influenced by the presence of electron-withdrawing groups, demonstrates the versatility and complexity of mannosyl donor reactions (Baek et al., 2009).
4. Glycosylphosphatidylinositol mannosyltransferase-I activity
Glycosylphosphatidylinositol mannosyltransferase I (GPIMT-I) activity has been characterized, showing its role in transferring mannosyl residue from beta-mannosylphosphoryldolichol (beta-Man-P-Dol) to glucosamine-alpha(1,6)(acyl)phosphatidylinositol (GlcN-aPI). This study highlights the specificity of GPIMT-I for the beta-mannosyl-phosphoryl linkage and its preference for the saturated alpha-isoprene unit in the dolichyl moiety of Man-P-Dol (Deluca et al., 1994).
Properties
Molecular Formula |
C53H92N2O27P2 |
---|---|
Molecular Weight |
1251.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C53H92N2O27P2/c1-27(2)13-9-14-28(3)15-10-16-29(4)17-11-18-30(5)19-12-20-31(6)21-22-73-83(69,70)82-84(71,72)81-51-39(55-33(8)61)43(65)47(37(26-59)77-51)78-50-38(54-32(7)60)42(64)48(36(25-58)76-50)79-53-46(68)49(41(63)35(24-57)75-53)80-52-45(67)44(66)40(62)34(23-56)74-52/h13,15,17,19,31,34-53,56-59,62-68H,9-12,14,16,18,20-26H2,1-8H3,(H,54,60)(H,55,61)(H,69,70)(H,71,72)/b28-15+,29-17+,30-19-/t31?,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47-,48-,49+,50+,51-,52-,53+/m1/s1 |
InChI Key |
LXNPFZYOWOXRQK-SGCJZEHESA-N |
Isomeric SMILES |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
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